molecular formula C12H16N2O3 B14833372 4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide

4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide

Cat. No.: B14833372
M. Wt: 236.27 g/mol
InChI Key: RTICADYJKIPWLY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.269 g/mol . It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 4-position and a methoxy group at the 6-position on the pyridine ring, along with N,N-dimethyl substitution on the amide nitrogen.

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-Cyclopropoxy-6-methoxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-cyclopropyloxy-6-methoxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-14(2)12(15)9-7-13-11(16-3)6-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

RTICADYJKIPWLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1OC2CC2)OC

Origin of Product

United States

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